molecular formula C15H15ClN2O4S B2622525 1-(2H-1,3-benzodioxol-5-yl)-3-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]urea CAS No. 2034599-99-8

1-(2H-1,3-benzodioxol-5-yl)-3-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]urea

Cat. No.: B2622525
CAS No.: 2034599-99-8
M. Wt: 354.81
InChI Key: SRZIQGOLJQYMQG-UHFFFAOYSA-N
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Description

Benzodioxolyl Group

  • Electronic effects : The methylenedioxy group (-O-CH₂-O-) creates an electron-rich aromatic system capable of cation-π interactions with target proteins.
  • Metabolic stability : Benzodioxoles resist oxidative metabolism better than simple benzene rings, potentially extending biological half-life.
  • Spatial orientation : X-ray studies of related compounds show the dioxole oxygen atoms participate in intramolecular hydrogen bonding, preorganizing the molecule for target binding.

Chlorothiophenylethyl Chain

  • Halogen bonding : The chlorine atom acts as a hydrogen-bond acceptor, complementing the urea’s hydrogen-bond donors.
  • Conformational restriction : The thiophene ring’s planarity reduces rotational freedom compared to purely aliphatic chains, favoring bioactive conformations.
  • Electrophilic potential : The chlorine substituent may enable covalent interactions with nucleophilic residues in biological targets, as observed in alkylating antineoplastic agents.

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O4S/c1-20-12(13-4-5-14(16)23-13)7-17-15(19)18-9-2-3-10-11(6-9)22-8-21-10/h2-6,12H,7-8H2,1H3,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRZIQGOLJQYMQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)NC1=CC2=C(C=C1)OCO2)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2H-1,3-benzodioxol-5-yl)-3-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]urea typically involves the following steps:

    Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Introduction of the Chlorothiophene Group: This step involves the halogenation of thiophene followed by substitution reactions to introduce the chlorine atom.

    Coupling with Urea: The final step involves the reaction of the benzodioxole and chlorothiophene intermediates with isocyanates or urea derivatives under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, specific solvents, and temperature control to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

1-(2H-1,3-benzodioxol-5-yl)-3-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]urea can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the chlorothiophene moiety.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction could produce amines.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a biochemical probe or inhibitor.

    Medicine: Possible therapeutic applications due to its unique structure.

    Industry: Use in the development of new materials or agrochemicals.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with biological targets. Generally, urea derivatives can act by inhibiting enzymes, binding to receptors, or interfering with cellular processes. The benzodioxole and chlorothiophene groups may enhance its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the structural and functional attributes of the target compound with analogous urea derivatives:

Compound Name Key Structural Features Molecular Formula Molecular Weight Pharmacological Notes Reference
1-(2H-1,3-Benzodioxol-5-yl)-3-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]urea (Target) Benzodioxol, chlorothiophene, methoxyethyl, urea C₁₆H₁₄ClN₂O₄S 365.81 g/mol Combines O/S heterocycles; potential for dual electronic interactions.
1-(5-Chloro-2-methoxyphenyl)-3-(2-{4-methyl-5-oxo-3-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-1,2,4-triazol-1-yl}ethyl)urea Chlorophenyl, triazole, trifluoromethyl, urea C₁₈H₁₇ClF₃N₅O₃ 479.81 g/mol Triazole ring introduces rigidity; CF₃ group enhances lipophilicity.
1-(2H-1,3-Benzodioxol-5-yl)-3-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]urea Benzodioxol, di-furan, hydroxyethyl, urea C₁₈H₁₆N₂O₆ 356.33 g/mol Furan rings increase polarity; hydroxyethyl may improve solubility.
1-(5-Chloro-2-hydroxymethylphenyl)-3-(3-chloro-5-methoxyphenyl)urea Dichlorophenyl, hydroxymethyl, methoxyphenyl, urea C₁₅H₁₃Cl₂N₂O₃ 364.18 g/mol Chlorine substituents enhance halogen bonding; hydroxymethyl aids metabolism.
N-{2-[5-(2H-1,3-Benzodioxol-5-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}-N'-ethyl-N-(2-methoxyethyl)urea Benzodioxol, pyrazol, methoxyphenyl, methoxyethyl, urea C₂₅H₃₀N₄O₆ 482.54 g/mol Pyrazol ring adds conformational stability; multiple methoxy groups increase bulk.

Key Observations:

Heterocyclic Diversity : The target compound uniquely pairs benzodioxol (oxygen heterocycle) with chlorothiophene (sulfur heterocycle), enabling complementary electronic interactions absent in analogs with phenyl or furan groups .

Urea Linker Flexibility : Unlike rigid triazole- or pyrazol-containing derivatives (), the target’s ethyl spacer allows conformational adaptability, which may optimize receptor binding.

Pharmacological Potential: Molecular docking studies of related benzodioxol-urea compounds (e.g., ) suggest activity against enzymes like squalene synthase, though specific data for the target compound require further validation.

Biological Activity

The compound 1-(2H-1,3-benzodioxol-5-yl)-3-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]urea is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, focusing on its mechanisms, efficacy against various biological targets, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure combining a benzodioxole moiety with a thiophene ring, which may contribute to its biological properties. The molecular formula is C16H18ClN3O3C_{16}H_{18}ClN_{3}O_{3}, and it has a molecular weight of 335.78 g/mol.

Antidiabetic Potential

Recent studies have indicated that derivatives of benzodioxole exhibit significant antidiabetic properties. A related compound demonstrated potent inhibition of the enzyme α-amylase, which is crucial for carbohydrate metabolism. For example, derivatives showed IC50 values ranging from 0.68 µM to 0.85 µM against α-amylase, suggesting that similar activities could be expected from our compound of interest .

Anticancer Activity

The anticancer potential of benzodioxole derivatives has also been investigated. In vitro studies revealed that certain derivatives exhibited cytotoxic effects against various cancer cell lines while maintaining low toxicity to normal cells . For instance, one study reported that a related compound reduced blood glucose levels in diabetic mice significantly, indicating potential for managing diabetes-related complications and possibly influencing cancer cell proliferation through insulin signaling pathways .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : By inhibiting α-amylase, the compound can modulate glucose absorption and metabolism.
  • Cytotoxicity in Cancer Cells : The structure may interfere with cancer cell growth by inducing apoptosis or inhibiting proliferation pathways.
  • Influence on Insulin Signaling : Potential effects on insulin pathways could alter glucose metabolism and influence tumor growth dynamics.

Research Findings and Case Studies

A study focusing on benzodioxole derivatives highlighted their potential as effective α-amylase inhibitors and their safety profile in normal cell lines. The following table summarizes key findings from relevant studies:

Compound NameBiological ActivityIC50 (µM)Target
IIaα-Amylase Inhibitor0.85α-Amylase
IIcCytotoxicity26–65Cancer Cell Lines
DDBTα-Amylase Inhibitor8.5α-Amylase
St.1α-Amylase Inhibitor15.26α-Amylase

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